molecular formula C52H75N13O14 B549217 Angiotensin II acetate CAS No. 68521-88-0

Angiotensin II acetate

Cat. No. B549217
CAS RN: 68521-88-0
M. Wt: 1106.2 g/mol
InChI Key: VBTZKFAHKJXHBA-PIONDTTLSA-N
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Description

Angiotensin II Acetate is the acetate salt form of therapeutic angiotensin II, a synthetic form of the endogenous angiotensin II, a peptide hormone of the renin-angiotensin-aldosterone system (RAAS) that causes vasoconstriction and an increase in blood pressure . It may be used for the treatment of septic or other distributive shock .


Synthesis Analysis

The biosynthesis of angiotensin II-like peptide was measured in primary cultured brain cells from the fetal rat . Cells from the whole brains of 20-day gestational age Sprague-Dawley rats were dissociated by mild trypsinization and grown for 5 days in supplemented (serum-free) medium prior to experimental analysis .


Molecular Structure Analysis

Angiotensin II acts on the adrenal cortex, causing it to release aldosterone, a hormone that causes the kidneys to retain sodium and lose potassium . Angiotensin II acts on Angiotensin receptor (AT1) on presynaptic adrenergic nerves → release of catecholamine → excessive catecholamine can be harmful as it can cause myocyte necrosis .


Chemical Reactions Analysis

Angiotensin II is metabolized by aminopeptidase A and angiotensin-converting enzyme 2 to angiotensin- (2-8) (angiotensin III) and angiotensin- (1-7), respectively, in plasma, erythrocytes, and other organs .


Physical And Chemical Properties Analysis

Angiotensin II human acetate has a molecular formula of C52H75N13O14 and a molecular weight of 1106.2 g/mol . It is soluble in water (25 mg/ml), yielding a clear, colorless solution. It is also soluble in organic solvents (including ethanol) and in aqueous solutions (pH 5–8) .

Scientific Research Applications

1. Role in Cardiovascular Diseases

Angiotensin II (Ang II) plays a significant role in the development of cardiovascular diseases (CVDs). It is known for its vasoactive properties and is implicated in conditions such as hypertension, atherosclerosis, heart failure, and diabetes mellitus. Studies have shown that pharmacological inhibition of Ang II or blockade of its receptors can be beneficial in managing these conditions. For instance, ACE inhibitors and Ang II receptor blockers are widely used in the treatment of heart failure and have shown survival benefits in patients with congestive heart failure and myocardial infarction (Ryu, Kim, & Kim, 2007), (Gavras & Brunner, 2001).

2. Renin-Angiotensin System (RAS) and its Inhibition

The renin-angiotensin system (RAS) plays a critical role in regulating blood pressure and vascular tone. Ang II is a key component of RAS, and its inhibition has shown positive effects in various clinical trials. ACE inhibitors and angiotensin receptor blockers have proven effective in slowing the progression of renal diseases and reducing the incidence of new-onset type 2 diabetes (Wolf & Ritz, 2005), (Gillespie et al., 2005).

3. Angiotensin II in Cancer Therapy

There is growing interest in the role of Ang II in cancer, especially in its potential use in cancer therapy. Studies have shown that Ang II acts as a growth promoter and is involved in tumor growth, angiogenesis, and metastasis in experimental models. This has led to the exploration of ACE inhibitors and AT1R blockers, which are traditionally used as antihypertensive drugs, in the treatment of cancer (Ino et al., 2006).

4. ACE2 and Cardiovascular Function

ACE2, a crucial enzyme in the RAS, plays a significant role in cardiovascular health. It converts Ang II to Ang (1-7), a peptide with vasodilatory and antiproliferative properties. Elevated expression of ACE2 in the initial stages of various pathologies suggests its protective role in cardiac function. Genetic manipulation of ACE2 expression has provided insights into its significance in cardiac function and potential therapeutic applications (Keidar, Kaplan, & Gamliel-Lazarovich, 2007), (Parajuli et al., 2014).

5. Angiotensin II and COVID-19

The role of ACE2 and Ang II has been highlighted in the context of COVID-19. ACE2 is a receptor for SARS-CoV-2 and its downregulation by the virus can lead to an overactivation of the Ang II/AT1R axis, contributing to multiorgan dysfunction seen in COVID-19 patients. This understanding has guided treatment strategies focusing on reducing the Ang II-induced deleterious effects (Banu et al., 2020).

Safety And Hazards

After inhalation, fresh air should be supplied; consult a doctor in case of complaints. After skin contact, immediately wash with water and soap and rinse thoroughly. After eye contact, rinse the opened eye for several minutes under running water. After swallowing, call a doctor immediately .

Future Directions

The use of angiotensin II is becoming widespread in all forms of shock, including cardiogenic, after the U.S. Food and Drug Administration’s (FDA’s) initial approval for vasoplegic shock in 2017 . Summarizing the relationship between the RAS and aging process may be of great significance for providing new strategies for humans to delay aging in the future .

properties

IUPAC Name

acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H71N13O12.C2H4O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;1-2(3)4/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);1H3,(H,3,4)/t28-,33-,34-,35-,36-,37-,38-,40-,41-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTZKFAHKJXHBA-PIONDTTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H75N13O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501027705
Record name Angiotensin II monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1106.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Angiotensin II acetate

CAS RN

32044-01-2, 68521-88-0
Record name Angiotensin II, 5-L-isoleucine-, monoacetate (salt)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032044012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin II acetate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068521880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin II monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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